molecular formula C56H84N14O13 B157726 Leu-valorphin-arg CAS No. 135861-77-7

Leu-valorphin-arg

Numéro de catalogue B157726
Numéro CAS: 135861-77-7
Poids moléculaire: 1161.4 g/mol
Clé InChI: TYDMAYCCXBUMFX-ZAIVSCQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Leu-Valorphin-Arg, also known as LVVYPWTQR, corresponds to the sequence (32-40) of the β-, δ-, γ-, and ε-chains of human hemoglobin . It shows binding affinity for µ- and sigma-opioid receptors and has opioid activity in the GPI bioassay .


Synthesis Analysis

Leu-Valorphin-Arg is a peptide that corresponds to the sequence (32-40) of the β-, δ-, γ-, and ε-chains of human hemoglobin . The sequence of Leu-Valorphin-Arg peptide is H-Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-OH . It is found in large amounts in the pituitary and seems to be present in the circulation to a much lesser degree .


Molecular Structure Analysis

The amino acid sequence of the purified peptide was determined by Edman degradation to be Val-Val-Tyr-Pro-Trp-Thr-Gln . This heptapeptide shows homology with residues 32-38 of the beta-chain of bovine hemoglobin . The molecular weight and molecular formula of valorphin are 351.867 g/mol and C19H26ClNO3 respectively .


Chemical Reactions Analysis

Leu-Valorphin-Arg shows binding affinity for µ- and sigma-opioid receptors and has opioid activity in the GPI bioassay . It is found in large amounts in the pituitary and seems to be present in the circulation to a much lesser degree .


Physical And Chemical Properties Analysis

The molecular weight and molecular formula of valorphin are 351.867 g/mol and C19H26ClNO3 respectively . The amino acid sequence of the purified peptide was determined by Edman degradation to be Val-Val-Tyr-Pro-Trp-Thr-Gln .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84N14O13/c1-28(2)24-36(57)47(74)67-45(30(5)6)52(79)68-44(29(3)4)51(78)66-41(25-32-16-18-34(72)19-17-32)54(81)70-23-11-15-42(70)50(77)65-40(26-33-27-62-37-13-9-8-12-35(33)37)49(76)69-46(31(7)71)53(80)63-38(20-21-43(58)73)48(75)64-39(55(82)83)14-10-22-61-56(59)60/h8-9,12-13,16-19,27-31,36,38-42,44-46,62,71-72H,10-11,14-15,20-26,57H2,1-7H3,(H2,58,73)(H,63,80)(H,64,75)(H,65,77)(H,66,78)(H,67,74)(H,68,79)(H,69,76)(H,82,83)(H4,59,60,61)/t31-,36+,38+,39+,40+,41+,42+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMAYCCXBUMFX-ZAIVSCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84N14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1161.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leu-valorphin-arg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
A Tomić, Z Karačić, S Tomić - Molecules, 2023 - mdpi.com
… In the study, we identified valorphin, Leu-valorphin-Arg, β-casomorphin, and hemorphin-4 as in vitro substrates of hDPP III, and by combining several molecular dynamics (MD) …
Number of citations: 7 www.mdpi.com
M Baršun, N Jajčanin, B Vukelić, J Špoljarić, M Abramić - 2007 - degruyter.com
… in the low micromolar range) for the endogenous opioid peptides endomorphin-1 and endomorphin-2, and for Leu-enkephalin, as well as for the nonapeptide Leu-valorphin-Arg (Table …
Number of citations: 81 www.degruyter.com
Z Karačić, F Šupljika, A Tomić, L Brkljačić… - International Journal of …, 2022 - Elsevier
… that the neuropeptides valorphin, Leu-valorphin-Arg, and the … the kinetic parameters of Leu-valorphin-Arg cleavage, but … , valorphin, and Leu-valorphin-Arg, according to increasing …
Number of citations: 2 www.sciencedirect.com
Z Karačić, F Šupljika, AT Paić, L Brkljačić, S Tomića - BOOK OF ABSTRACTS - bib.irb.hr
… We show here that hemorphin-4, valorphin, Leu-valorphin-Arg and β-casomorphin are cleaved by the enzyme, while vasopressin, hemopressin and β-neoendorphin are not substrates …
Number of citations: 2 www.bib.irb.hr
M Abramić, D Agić - Molecules, 2022 - mdpi.com
… In addition, Leu-valorphin-Arg is a reported peptide substrate of this enzyme [5]. Therefore, “oligopeptide inhibitors” spinorphin, valorphin and tynorphin, members of hemorphin group of …
Number of citations: 5 www.mdpi.com
AJ Alpert - Analytical chemistry, 2008 - ACS Publications
If an ion-exchange column is eluted with a predominantly organic mobile phase, then solutes can be retained through hydrophilic interaction even if they have the same charge as the …
Number of citations: 621 pubs.acs.org

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